2-(Naphthalen-2-yl)ethanamine hydrobromide
CAS No.:
Cat. No.: VC13698963
Molecular Formula: C12H14BrN
Molecular Weight: 252.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrN |
|---|---|
| Molecular Weight | 252.15 g/mol |
| IUPAC Name | 2-naphthalen-2-ylethanamine;hydrobromide |
| Standard InChI | InChI=1S/C12H13N.BrH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |
| Standard InChI Key | DJHHDPHSCQTOJA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Br |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CCN.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Naphthalen-2-yl)ethanamine hydrobromide consists of a naphthalene ring substituted at the 2-position with an ethylamine group, which is protonated and complexed with a bromide counterion. The IUPAC name, 2-naphthalen-2-ylethanamine hydrobromide, reflects this arrangement. The naphthalene moiety provides a planar aromatic system, while the ethylamine group introduces basicity and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2668984-44-7 |
| Molecular Formula | C₁₂H₁₄BrN |
| Molecular Weight | 252.15 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Hygroscopic, light-sensitive |
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
-
Reduction of 2-Naphthaleneacetonitrile: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduces the nitrile group to a primary amine, followed by hydrobromic acid treatment to form the hydrobromide salt.
-
Nitroalkane Route: Condensation of 2-naphthaldehyde with nitromethane forms a β-nitrostyrene intermediate, which is subsequently reduced using hydrogenation or catalytic transfer hydrogenation to yield the amine, followed by salt formation.
Table 2: Synthetic Conditions Comparison
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Nitrile Reduction | LiAlH₄, HBr | 65–75 | >95% |
| Nitroalkane Condensation | Nitromethane, H₂/Pd-C | 70–80 | >90% |
Industrial Production
Industrial synthesis optimizes these methods for scalability, employing continuous-flow reactors and solvent recovery systems to enhance efficiency. Bromide salt formation is critical for improving stability during storage and transport.
Chemical Reactivity and Functional Transformations
The ethylamine group participates in nucleophilic substitution, acylation, and condensation reactions, enabling the synthesis of diverse derivatives. For example:
-
Acylation: Reacts with acyl chlorides to form amides, useful in peptide mimetics.
-
Schiff Base Formation: Condenses with aldehydes to generate imines for coordination chemistry.
Recent studies demonstrate that naphthalene-based amines serve as precursors for Marfey-type reagents, which are critical for chiral amino acid analysis via liquid chromatography-mass spectrometry (LCMS) .
Applications in Pharmaceutical and Industrial Contexts
Enzyme Inhibition
Derivatives of 2-(naphthalen-2-yl)ethanamine exhibit inhibitory activity against steroid sulfatase and equilibrative nucleoside transporters, making them candidates for oncology and antiviral therapeutics. The naphthalene moiety enhances binding to hydrophobic enzyme pockets, as observed in molecular docking studies.
Analytical Chemistry
Structural analogues, such as 1-(naphthalen-2-yl)ethanamine derivatives, are employed as chiral derivatizing agents. These reagents improve the separation of amino acid enantiomers in LCMS, with recent protocols achieving resolution (Δtᵣ) values exceeding 1.5 minutes .
Industrial Uses
The compound serves as an intermediate in dye and pigment manufacturing, leveraging the naphthalene core’s chromophoric properties.
Biological Activity and Mechanistic Insights
Receptor Interactions
The ethylamine group’s basic nitrogen interacts with acidic residues in enzyme active sites, while the naphthalene ring engages in π-π stacking with aromatic amino acids. This dual interaction mechanism is observed in steroid sulfatase inhibition, where derivatives reduce catalytic activity by >50% at micromolar concentrations.
Cytotoxicity Profile
Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 20–50 μM) in mammalian cell lines, necessitating further toxicological evaluation.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-(Naphthalen-2-yl)ethanamine | C₁₂H₁₃N | Lacks hydrobromide salt |
| 1-(Naphthalen-2-yl)ethanamine | C₁₂H₁₃N | Ethylamine at 1-position |
| Hydrochloride Salt | C₁₂H₁₄ClN | Chloride counterion |
The hydrobromide salt offers superior solubility in aqueous-organic mixtures compared to the hydrochloride analogue, facilitating its use in biological assays .
Recent Advances in Derivative Chemistry
Chiral Derivatizing Agents
A 2025 study reported the use of naphthalene-ethylamine derivatives in Marfey-type reagents for enantiomeric resolution of N-methyl amino acids. These reagents improved chromatographic separation by 30% compared to traditional methods, enabling precise quantification of non-proteinogenic amino acids in marine peptides .
Enzyme-Targeted Probes
Fluorinated derivatives are under investigation as positron emission tomography (PET) tracers for imaging steroid sulfatase activity in tumors, highlighting the compound’s potential in diagnostic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume